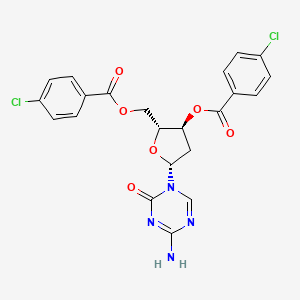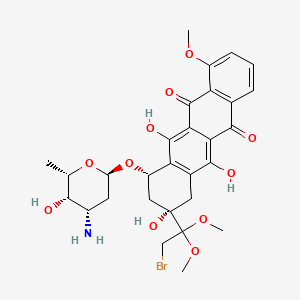
21-Déhydro Désoxymetasone
Vue d'ensemble
Description
21-Dehydro Desoxymetasone is a synthetic corticosteroid derived from desoxymetasone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating various dermatological conditions, including psoriasis and eczema, by reducing inflammation and suppressing immune responses.
Applications De Recherche Scientifique
21-Dehydro Desoxymetasone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying steroidal synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, particularly in inflammation and immune response modulation.
Medicine: Applied in the development of topical treatments for inflammatory skin conditions.
Industry: Utilized in the formulation of pharmaceutical products, particularly in dermatology.
Mécanisme D'action
Target of Action
21-Dehydro Desoxymetasone, a variant of Desoximetasone, is a glucocorticoid . Glucocorticoids are a type of steroid hormone that binds to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary role of glucocorticoids is to regulate various aspects of the immune response and suppress inflammation .
Mode of Action
The precise mechanism of the anti-inflammatory activity of topical steroids like 21-Dehydro Desoxymetasone is uncertain . Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
21-Dehydro Desoxymetasone, like other glucocorticoids, affects multiple biochemical pathways. The primary pathway involves the inhibition of phospholipase A2, which leads to a decrease in the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) .
Pharmacokinetics
Once absorbed through the skin, topical corticosteroids like 21-Dehydro Desoxymetasone are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Result of Action
The molecular and cellular effects of 21-Dehydro Desoxymetasone’s action primarily involve anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties . The compound helps to alleviate the symptoms of inflammatory and pruritic corticosteroid-responsive dermatoses .
Action Environment
The action, efficacy, and stability of 21-Dehydro Desoxymetasone can be influenced by various environmental factors. For instance, the absorption of topical corticosteroids, including 21-Dehydro Desoxymetasone, can be enhanced by occlusive dressings . The compound’s action can also be affected by the specific conditions of the skin area where it is applied .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 21-Dehydro Desoxymetasone are not well-documented in the literature. As an impurity of Desoxymetasone, it may share similar biochemical properties. Desoxymetasone is known to interact with glucocorticoid receptors, proteins that regulate gene expression and influence cellular processes
Cellular Effects
It is plausible that, like Desoxymetasone, it may influence cell function by modulating gene expression, cellular metabolism, and cell signaling pathways through its interactions with glucocorticoid receptors .
Molecular Mechanism
The molecular mechanism of action of 21-Dehydro Desoxymetasone is not well-understood. As an impurity of Desoxymetasone, it may share a similar mechanism of action. Desoxymetasone acts by binding to glucocorticoid receptors, leading to changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Desoxymetasone typically involves multiple steps starting from a steroidal precursor. The process includes selective fluorination, hydroxylation, and dehydrogenation reactions. Key reagents used in these steps include fluorinating agents like diethylaminosulfur trifluoride (DAST) and oxidizing agents such as pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of 21-Dehydro Desoxymetasone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Types of Reactions:
Oxidation: 21-Dehydro Desoxymetasone can undergo oxidation reactions, typically using reagents like PCC or chromium trioxide, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions, particularly fluorination, are common in the synthesis of this compound, using reagents like DAST.
Common Reagents and Conditions:
Oxidizing Agents: PCC, chromium trioxide.
Reducing Agents: NaBH4, LiAlH4.
Fluorinating Agents: DAST.
Major Products: The major products formed from these reactions include various fluorinated steroids and hydroxylated derivatives, which are crucial intermediates in the synthesis of 21-Dehydro Desoxymetasone.
Comparaison Avec Des Composés Similaires
Desoxymetasone: The parent compound, used for similar dermatological applications.
Dexamethasone: Another potent corticosteroid with broader applications in inflammation and immune suppression.
Betamethasone: Known for its strong anti-inflammatory effects and used in various inflammatory conditions.
Uniqueness: 21-Dehydro Desoxymetasone is unique due to its specific structural modifications, which enhance its potency and reduce side effects compared to its parent compound, desoxymetasone. Its fluorinated structure contributes to its increased stability and efficacy in topical applications.
Propriétés
IUPAC Name |
2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18-19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFBQEPBRAYYTL-IIEHVVJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747445 | |
| Record name | (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188271-71-7 | |
| Record name | 21-Dehydrodesoxymetasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188271717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-DEHYDRODESOXYMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP5RPL6KSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)







![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
